N-(5-chloro-2-hydroxyphenyl)-2-(2-phenylethyl)benzamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both chloro and hydroxy functional groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2-phenylethylamine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-phenylethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzophenone or 5-chloro-2-hydroxybenzoic acid
Reduction: Formation of N-(2-hydroxyphenyl)-2-(2-phenylethyl)benzamide
Substitution: Formation of N-(5-substituted-2-hydroxyphenyl)-2-(2-phenylethyl)benzamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-phenylethyl)benzamide depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)-2-(2-phenylethyl)benzamide: Lacks the chloro group, which may affect its biological activity and chemical reactivity.
N-(5-chloro-2-methoxyphenyl)-2-(2-phenylethyl)benzamide: Contains a methoxy group instead of a hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-(2-phenylethyl)benzamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can significantly impact its chemical properties and biological activities. The combination of these functional groups may enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-17-12-13-20(24)19(14-17)23-21(25)18-9-5-4-8-16(18)11-10-15-6-2-1-3-7-15/h1-9,12-14,24H,10-11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXMQTUHYVHZLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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